3,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-15-13-17(27-16(2)25-21-8-6-5-7-19(21)24(27)28)9-11-20(15)26-33(29,30)18-10-12-22(31-3)23(14-18)32-4/h5-14,26H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQGAUIUQBBFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structure includes a quinazolinone moiety, which has been associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive overview.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 898420-85-4 |
| Molecular Formula | CHNOS |
| Molecular Weight | 465.5 g/mol |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinazolinone and oxadiazole have shown efficacy against various bacterial strains. A study demonstrated that certain quinazolinone derivatives exhibited potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that this compound may possess similar antimicrobial properties.
Anticancer Activity
The quinazolinone scaffold is known for its anticancer potential. Studies have shown that modifications to the structure can enhance cytotoxic effects against various cancer cell lines. For example, quinazolinone derivatives have been reported to inhibit cell proliferation in breast cancer and leukemia models . The mechanism often involves the induction of apoptosis and cell cycle arrest.
The biological activities of this compound are likely mediated through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways, leading to reduced inflammation or tumor growth.
- Gene Expression Alteration : The compound could influence gene expression related to cell growth and apoptosis.
Study on Antimicrobial Efficacy
A recent study focused on the synthesis and evaluation of antimicrobial activity of similar quinazolinone derivatives highlighted their effectiveness against multiple pathogens. The researchers synthesized several derivatives and tested them using the broth microdilution method, finding that some compounds exhibited significant antibacterial activity with MIC values comparable to established antibiotics .
Anticancer Evaluation
Another investigation into quinazolinone derivatives revealed promising results in inhibiting cancer cell lines. The study utilized various assays to assess cytotoxicity and found that specific modifications to the quinazolinone structure enhanced its anticancer properties significantly .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the quinazolinone moiety, similar to 3,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, demonstrate significant anticancer properties. For instance, benzenesulfonamide derivatives have been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Research indicates that these compounds can induce apoptosis in cancer cell lines such as MDA-MB-231, suggesting their potential as anticancer agents .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of compounds derived from quinazoline structures. For example, studies involving related compounds have shown promise in treating neurodegenerative diseases complicated by depression. These compounds were tested for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE), which are relevant targets for neurodegenerative disorders. The findings suggest that certain derivatives can penetrate the blood-brain barrier effectively and exhibit significant enzyme inhibition .
Enzyme Inhibition
The compound's sulfonamide group may confer inhibitory activity against various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the treatment of Alzheimer’s disease. Studies have demonstrated that sulfonamide derivatives can effectively inhibit these enzymes, thus providing potential therapeutic avenues for cognitive disorders .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Heterocyclic Structures
- Quinazolinone vs. Triazole-Thione: The target compound’s quinazolinone core provides a planar aromatic system conducive to π-π stacking, whereas the 1,2,4-triazole-thione derivatives in exhibit tautomeric equilibria (thione ↔ thiol), influencing reactivity and solubility .
- Pyrazolo-Pyrimidine (): The pyrazolo[3,4-d]pyrimidine scaffold in Example 53 incorporates a chromen-4-one group, which introduces additional hydrogen-bonding sites compared to the quinazolinone core .
Substituent Effects
- Methoxy vs. Halogen Substituents : The methoxy groups in the target compound likely improve solubility compared to halogenated analogs (e.g., ’s Cl/Br derivatives) but may reduce binding affinity in hydrophobic pockets .
- Fluorine in Example 53 : Fluorine atoms enhance metabolic stability and bioavailability but may lower solubility due to increased hydrophobicity .
Spectroscopic and Structural Analysis
IR Spectral Data
- The absence of C=O bands in triazoles [7–9] confirms cyclization, a critical step absent in the target compound’s synthesis .
NMR and Mass Spectrometry
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves coupling anthranilic acid derivatives with substituted isothiocyanato-benzenesulfonamides under reflux conditions. For example, anthranilic acids (e.g., 2-amino-4-methoxybenzoic acid) react with 3-isothiocyanato-benzenesulfonamide in ethanol or DMF, followed by cyclization to form the quinazolinone core. Reaction optimization includes controlling temperature (reflux at ~80–100°C), solvent choice (e.g., ethanol, DMSO), and acid catalysis (e.g., glacial acetic acid) to achieve yields of 68–71% .
Q. How is the compound characterized post-synthesis?
Key analytical methods include:
- ¹H/¹³C NMR spectroscopy : Solvents like DMSO-d6 are used to resolve aromatic protons (δ 6.5–8.1 ppm), methyl/methoxy groups (δ 2.8–3.9 ppm), and exchangeable protons (e.g., SH at δ ~13 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M + H]⁺ or [M − H]⁻) confirm molecular weight .
- Elemental analysis : Validates purity and empirical formula .
Q. What initial assays are used to evaluate bioactivity?
Enzyme inhibition assays (e.g., carbonic anhydrase or kinase inhibition) are common. Protocols involve measuring IC₅₀ values using spectrophotometric or fluorometric methods. For example, pre-incubate the compound with the target enzyme, add substrate, and monitor reaction kinetics .
Advanced Research Questions
Q. How can synthetic yields be improved?
- Substituent effects : Electron-donating groups (e.g., methoxy) on the anthranilic acid may enhance cyclization efficiency .
- Reaction optimization : Extending reflux time (4–6 hours) or using polar aprotic solvents (e.g., DMF) can improve cyclization .
- Catalysis : Additives like triethylamine may reduce side reactions .
Q. How to resolve contradictions in bioactivity data?
- Purity checks : Use HPLC to detect impurities (>95% purity threshold) .
- Structural analogs : Compare activity of derivatives (e.g., 3l vs. 3n in and ) to identify critical substituents.
- Target validation : Confirm binding via crystallography or molecular docking .
Q. How to design SAR studies for this compound?
- Systematic substitution : Vary groups on the quinazolinone (e.g., 2-mercapto vs. 2-methyl) and benzenesulfonamide (e.g., 3,4-dimethoxy vs. 4-methyl) .
- Assay standardization : Use consistent enzyme concentrations and substrate kinetics to ensure comparability .
Q. What advanced techniques resolve complex NMR spectra?
- 2D NMR : COSY and HSQC correlate proton-proton and proton-carbon interactions, resolving overlapping aromatic signals .
- Variable temperature NMR : Suppress exchange broadening of labile protons (e.g., SH or NH) .
Q. How to evaluate stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
